prop-2-en-1-yl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a pyrimido-thiazine core
Preparation Methods
The synthesis of PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the bromophenyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a neuroprotective agent against Alzheimer’s disease due to its ability to inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase.
Materials Science: The unique structural properties of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It has shown promise in various biological assays, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. For instance, its inhibitory effect on MAO-B is attributed to its binding to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine . Additionally, its acetylcholinesterase inhibition helps in increasing acetylcholine levels, which is beneficial in neurodegenerative conditions like Alzheimer’s disease.
Comparison with Similar Compounds
When compared to other similar compounds, PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE stands out due to its dual inhibitory activity on both MAO-B and acetylcholinesterase . Similar compounds include:
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Known for its neuroprotective properties.
Indole derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C18H17BrN2O3S |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
prop-2-enyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3S/c1-3-8-24-17(23)15-11(2)20-18-21(14(22)7-9-25-18)16(15)12-5-4-6-13(19)10-12/h3-6,10,16H,1,7-9H2,2H3 |
InChI Key |
QJZOCNIDICTHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Br)C(=O)OCC=C |
Origin of Product |
United States |
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